
N5-Boc-N2-acetyl-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5-Boc-N2-acetyl-L-ornithine is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group at the N5 position and an acetyl group at the N2 position. It is commonly used in peptide synthesis and as an intermediate in the production of various pharmaceuticals and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-Boc-N2-acetyl-L-ornithine typically involves the protection of the amino groups of L-ornithine. The process begins with the acetylation of the N2 position using acetic anhydride or acetyl chloride under basic conditions. Subsequently, the N5 position is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet the standards required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
N5-Boc-N2-acetyl-L-ornithine undergoes various chemical reactions, including:
Hydrolysis: The Boc and acetyl protecting groups can be removed under acidic or basic conditions, respectively.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) for Boc removal; sodium hydroxide (NaOH) for acetyl removal.
Substitution: Carbodiimides (e.g., EDC, DCC) for peptide bond formation.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed
The primary products formed from these reactions include deprotected L-ornithine, various peptides, and modified amino acids, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N5-Boc-N2-acetyl-L-ornithine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of N5-Boc-N2-acetyl-L-ornithine is primarily related to its role as a protected amino acid derivative. The Boc and acetyl groups protect the amino functionalities during chemical reactions, allowing for selective modifications. Upon deprotection, the free amino groups can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N5-Acetyl-L-ornithine: Similar structure but lacks the Boc protecting group.
N2-Acetyl-L-lysine: Another acetylated amino acid with similar protective functionalities.
Nα-Acetyl-L-ornithine: Differently acetylated derivative of L-ornithine.
Uniqueness
N5-Boc-N2-acetyl-L-ornithine is unique due to the presence of both Boc and acetyl protecting groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection allows for more complex synthetic routes and the production of highly specific peptides and intermediates .
Propiedades
Fórmula molecular |
C12H22N2O5 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
2-acetamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H22N2O5/c1-8(15)14-9(10(16)17)6-5-7-13-11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17) |
Clave InChI |
REKZTRVLOJZVPW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CCCNC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


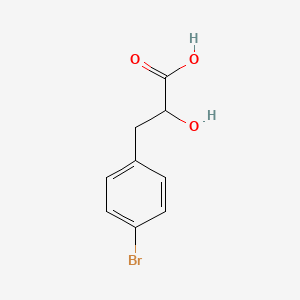

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride](/img/structure/B15128181.png)
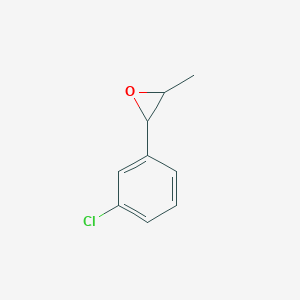
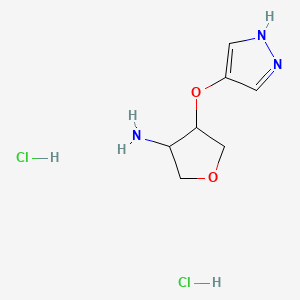
![1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B15128199.png)
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)

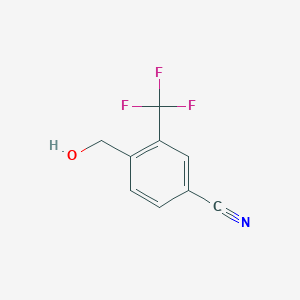
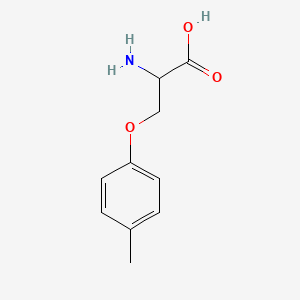
![rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)
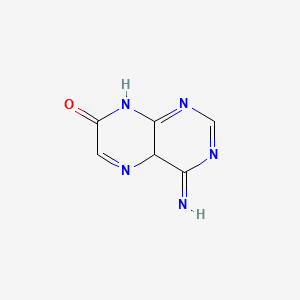
![rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis](/img/structure/B15128239.png)
![Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B15128246.png)
